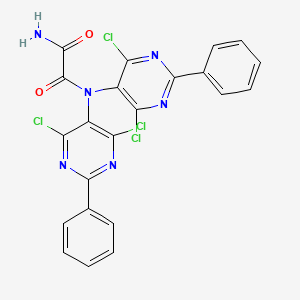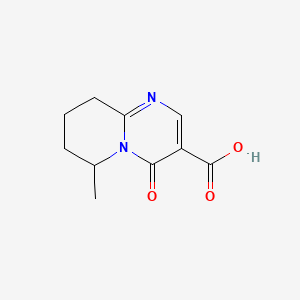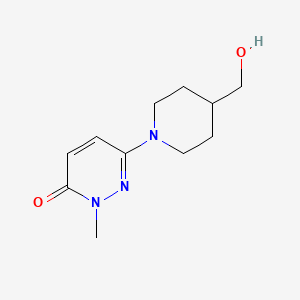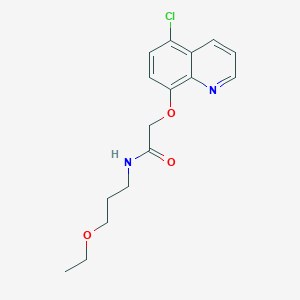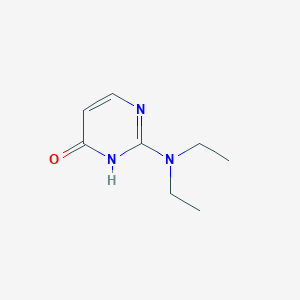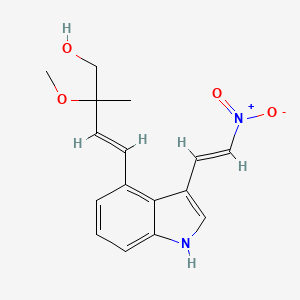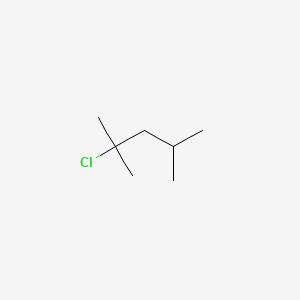
2-Chloro-2,4-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2,4-dimethylpentane is an organic compound with the molecular formula C7H15Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, characterized by the presence of a chlorine atom attached to a carbon atom in a branched alkane structure. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2,4-dimethylpentane can be synthesized through the hydrochlorination of 2,4-dimethylpentene. The reaction involves the addition of hydrogen chloride (HCl) to 2,4-dimethylpentene in the presence of a solvent such as methylene chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen chloride to 2,4-dimethylpentene in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2,4-dimethylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Substitution: 2,4-dimethyl-2-pentanol.
Elimination: 2,4-dimethyl-2-pentene.
Oxidation: 2,4-dimethyl-2-pentanone.
Aplicaciones Científicas De Investigación
2-Chloro-2,4-dimethylpentane is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in studying reaction mechanisms.
Biology: In the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2,4-dimethylpentane primarily involves its reactivity as a chloroalkane. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, which facilitates nucleophilic substitution and elimination reactions. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through these reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-2-methylpentane
- 2-Chloro-3-methylpentane
- 2-Chloro-2,3-dimethylbutane
Uniqueness
2-Chloro-2,4-dimethylpentane is unique due to its specific branching and the position of the chlorine atom. This structure influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reaction rates and selectivity in chemical processes .
Propiedades
Número CAS |
35951-33-8 |
|---|---|
Fórmula molecular |
C7H15Cl |
Peso molecular |
134.65 g/mol |
Nombre IUPAC |
2-chloro-2,4-dimethylpentane |
InChI |
InChI=1S/C7H15Cl/c1-6(2)5-7(3,4)8/h6H,5H2,1-4H3 |
Clave InChI |
DQOHPSPKVODKLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


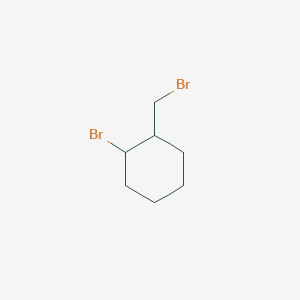
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

